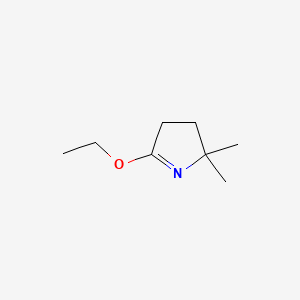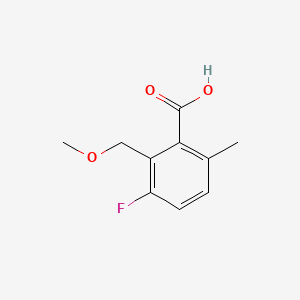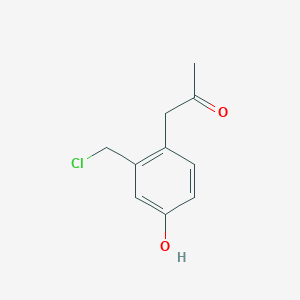
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyphenyl group, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where a chloromethyl group is introduced to a hydroxyphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Formation of 1-(2-(Chloromethyl)-4-oxophenyl)propan-2-one.
Reduction: Formation of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(2-(Methoxymethyl)-4-hydroxyphenyl)propan-2-one or 1-(2-(Cyanomethyl)-4-hydroxyphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior and effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar structure but lacks the chloromethyl and hydroxy groups.
4-Hydroxyphenylacetone: Similar structure but lacks the chloromethyl group.
Chloroacetone: Contains a chloromethyl group but lacks the hydroxyphenyl group.
Uniqueness
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both the chloromethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-4-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3 |
Clave InChI |
OZDGKLUUKHJJEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




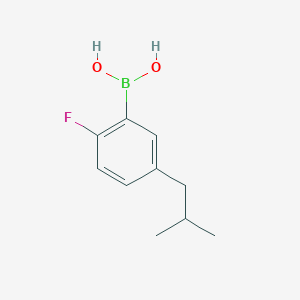
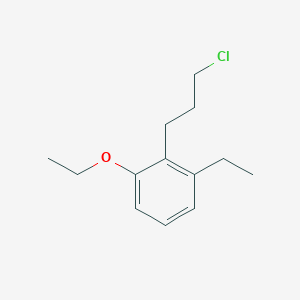
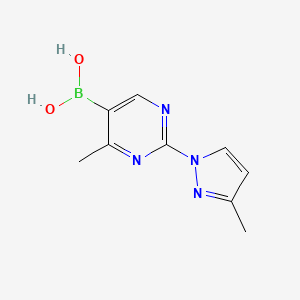
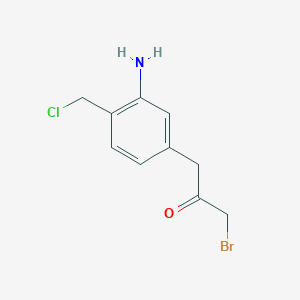
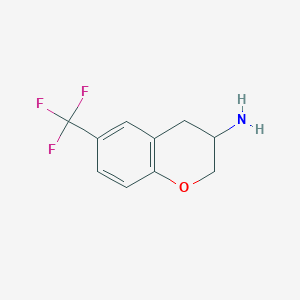
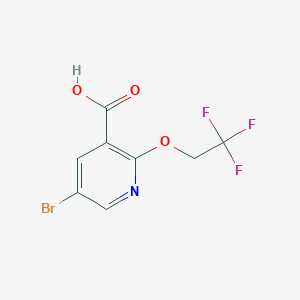
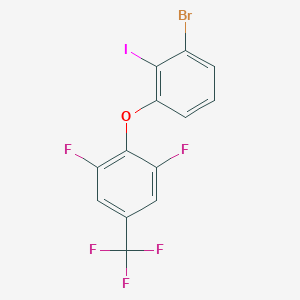
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
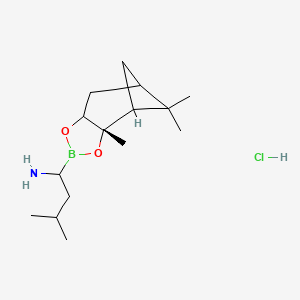
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
